N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]benzohydrazide
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Overview
Description
N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]benzohydrazide is an organic compound with the molecular formula C16H16N2O2 It is a derivative of benzohydrazide and contains a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]benzohydrazide typically involves the condensation reaction between benzohydrazide and 3-(2-methoxyphenyl)-2-propenal. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and implementing efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]benzohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]benzohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-3-(2-methoxyphenyl)-2-propenoyl]benzohydrazide
- N’-[(E)-(2,3-dibromo-6-hydroxy-5-methoxyphenyl)methylidene]benzohydrazide
Uniqueness
N’-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]benzohydrazide is unique due to its specific structural features, such as the presence of the methoxyphenyl group and the propenylidene linkage
Properties
Molecular Formula |
C17H16N2O2 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
N-[(E)-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]amino]benzamide |
InChI |
InChI=1S/C17H16N2O2/c1-21-16-12-6-5-8-14(16)11-7-13-18-19-17(20)15-9-3-2-4-10-15/h2-13H,1H3,(H,19,20)/b11-7+,18-13+ |
InChI Key |
HIUFKRMATOGHNE-TYUKPDHWSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C=N/NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
COC1=CC=CC=C1C=CC=NNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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